molecular formula C12H17N3O3 B2374205 1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one CAS No. 2094547-61-0

1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one

Cat. No.: B2374205
CAS No.: 2094547-61-0
M. Wt: 251.286
InChI Key: LAHVDPGBFSNYEW-UHFFFAOYSA-N
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Description

1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one is a complex organic compound featuring a morpholine ring, an oxadiazole ring, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds with similar individual components.

Properties

IUPAC Name

1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-4-10(16)15-5-6-17-9(7-15)11-13-12(8(2)3)18-14-11/h4,8-9H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHVDPGBFSNYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CN(CCO2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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